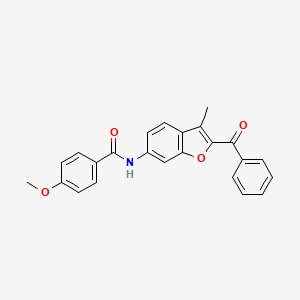N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide
CAS No.: 923217-43-0
Cat. No.: VC5581291
Molecular Formula: C24H19NO4
Molecular Weight: 385.419
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923217-43-0 |
|---|---|
| Molecular Formula | C24H19NO4 |
| Molecular Weight | 385.419 |
| IUPAC Name | N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-8-11-19(28-2)12-9-17)14-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27) |
| Standard InChI Key | XRJMFQAFDZJYRF-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide explicitly defines its structure:
-
Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring.
-
Substituents:
-
2-Benzoyl group: A benzoyl moiety (-C₆H₅CO-) attached to position 2 of the benzofuran.
-
3-Methyl group: A methyl group (-CH₃) at position 3.
-
6-4-Methoxybenzamide: A 4-methoxy-substituted benzamide group (-NHCOC₆H₄OCH₃) at position 6.
-
Molecular Formula and Weight
Theoretical calculations based on structural analysis yield:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉NO₄ |
| Molecular Weight | 385.4 g/mol |
These values align with analogous benzofuran derivatives . The compound’s planar structure and electron-rich regions suggest potential for π-π stacking and hydrogen bonding, critical for biological interactions.
Synthesis and Optimization
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide involves multi-step organic reactions, drawing parallels to methods used for structurally related compounds:
Key Synthetic Steps
-
Benzofuran Core Formation:
-
Cyclization of a substituted phenol precursor via the Pechmann condensation or Vilsmeier-Haack reaction to form the 3-methylbenzofuran scaffold.
-
-
Benzoylation at Position 2:
-
Friedel-Crafts acylation using benzoyl chloride (C₆H₅COCl) and a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzoyl group.
-
-
Amide Coupling at Position 6:
-
Reaction with 4-methoxybenzoyl chloride in the presence of coupling agents like EDCI/HOBt to form the amide bond.
-
Industrial Considerations
-
Purification: Column chromatography or recrystallization ensures high purity.
-
Yield Optimization: Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) improve reaction efficiency.
Physicochemical Properties
Spectral Characteristics
While experimental data for this specific compound are scarce, related benzofuran derivatives exhibit:
-
UV-Vis Absorption: Peaks near 270–310 nm due to conjugated π-systems.
-
IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
Solubility and Stability
-
Solubility: Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond.
Biological Activity and Mechanisms
Benzofuran derivatives are explored for their interactions with enzymes and receptors. Although direct studies on this compound are unavailable, structural analogs suggest:
Structure-Activity Relationships (SAR)
-
Methoxy Group: Enhances lipid solubility and membrane permeability.
-
Benzoyl Group: Contributes to π-stacking with hydrophobic enzyme pockets.
Comparative Analysis with Analogous Compounds
| Compound Name | Key Structural Difference | Biological Activity |
|---|---|---|
| N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide | Additional methoxy groups on benzoyl | Enhanced enzyme affinity |
| N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide | 2-Methoxy vs. 4-methoxy | Altered receptor selectivity |
The 4-methoxy substitution in the target compound may improve metabolic stability compared to 2-methoxy analogs .
Applications and Future Directions
Industrial Relevance
-
Chemical Probes: Tool compound for studying benzofuran-protein interactions.
-
Drug Development: Lead optimization for improved pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume